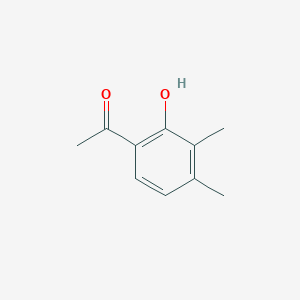
4-(2-((5-(1H-吲哚-3-基)-4-甲基-4H-1,2,4-三唑-3-基)硫代)乙酰基)哌嗪-1-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is an intriguing compound in the world of synthetic chemistry
科学研究应用
Chemistry: The unique combination of functional groups makes it a versatile intermediate in synthetic organic chemistry. It could be used to develop complex molecular architectures or in combinatorial chemistry for drug discovery.
Biology and Medicine: Given its structural features, it might exhibit significant bioactivity. Indole derivatives are known for their roles in neurotransmission and cell signaling, while triazole derivatives often show antimicrobial or antifungal properties. Thus, this compound could be investigated for potential therapeutic applications in neurology, oncology, or infectious diseases.
Industry: In an industrial context, this compound could be a valuable building block for the synthesis of agrochemicals, pharmaceuticals, or materials science applications, given its diverse reactivity.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells and microbes .
准备方法
Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step synthesis starting from commercially available materials. A common approach involves the formation of the indole-3-carbaldehyde, which is then coupled with 4-methyl-1,2,4-triazole-3-thiol through a condensation reaction. The resulting intermediate is further reacted with ethyl piperazine-1-carboxylate under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production would likely employ large-scale batch reactors for the efficient handling of reagents and intermediates. Key steps would involve precise temperature control, catalyst usage, and solvent management to maximize yield and purity.
化学反应分析
Types of Reactions: This compound is likely to undergo several key types of reactions:
Oxidation: : Introduction of oxygen functionalities.
Reduction: : Reduction of the triazole ring.
Substitution: : Electrophilic substitution on the indole ring.
Addition: : Potential nucleophilic addition to the piperazine ring.
Common Reagents and Conditions: Reagents like KMnO4, NaBH4, or LiAlH4 might be used depending on the type of reaction (oxidation, reduction, etc.). Reaction conditions would include controlled temperatures (typically -10°C to 100°C), appropriate solvent systems (like ethanol, THF, or DCM), and catalysts (like Pd/C for hydrogenation).
Major Products: Oxidation might yield N-oxides or sulfoxides. Reduction could lead to partially hydrogenated derivatives. Substitution reactions might introduce various electrophiles onto the indole ring, generating derivatives with potentially enhanced biological activity.
相似化合物的比较
Compared to other indole-triazole derivatives, ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate stands out due to its additional piperazine moiety, which enhances its chemical versatility and potential biological activity. Similar compounds include:
Indole-3-acetic acid
1,2,4-Triazole derivatives like fluconazole
Piperazine-based drugs like piperazine citrate
This comparison highlights the compound's unique combination of functional groups that contribute to its wide-ranging reactivity and application potential.
属性
IUPAC Name |
ethyl 4-[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-3-29-20(28)26-10-8-25(9-11-26)17(27)13-30-19-23-22-18(24(19)2)15-12-21-16-7-5-4-6-14(15)16/h4-7,12,21H,3,8-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBUSBAUYRKYNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2359774.png)
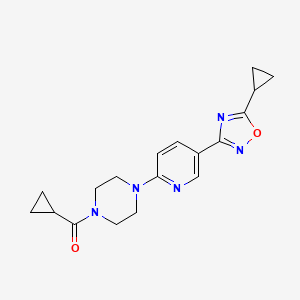
![ETHYL 4-PHENYL-2-[2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2359778.png)
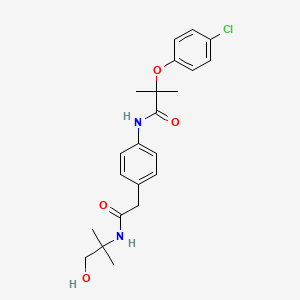
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2359783.png)
![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/new.no-structure.jpg)
![3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2359785.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine](/img/structure/B2359787.png)
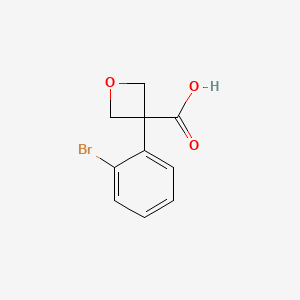
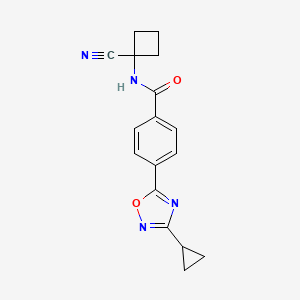
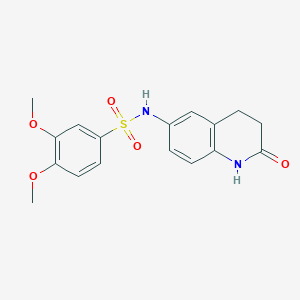
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine](/img/structure/B2359794.png)
